![molecular formula C20H28ClN7O3S B560020 Cerdulatinib hydrochloride CAS No. 1369761-01-2](/img/structure/B560020.png)
Cerdulatinib hydrochloride
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Overview
Description
Cerdulatinib hydrochloride is a selective, orally active, and reversible ATP-competitive inhibitor of dual SYK and JAK . It is used in the research of autoimmune disease and B-cell malignancies . It is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies .
Chemical Reactions Analysis
Cerdulatinib hydrochloride has been shown to inhibit SYK and JAK pathways in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .Physical And Chemical Properties Analysis
Cerdulatinib hydrochloride has a molecular weight of 482 . It is stable if stored as directed and should be protected from light and heat . Its purity, as determined by HPLC, is 99.16% .Scientific Research Applications
Cerdulatinib hydrochloride, also known as Cerdulatinib HCl, is a small molecule inhibitor with a focus on SYK/JAK kinase inhibition, primarily in development for the treatment of hematological malignancies. Below are detailed sections highlighting six unique applications of Cerdulatinib hydrochloride in scientific research:
Treatment of Hematological Malignancies
Cerdulatinib has been investigated for its efficacy in treating various blood cancers. It targets specific kinases involved in the signaling pathways that contribute to the survival and proliferation of cancer cells .
Mechanism of Action Studies
Research into the mechanism of action of Cerdulatinib reveals its potential to inhibit both SYK and JAK pathways, which are crucial for tumor-intrinsic and microenvironment-derived survival signals .
Pharmacodynamics Research
Studies on the pharmacodynamics of Cerdulatinib provide insights into how the drug interacts with the body and its associations with tumor response, offering valuable information for optimizing dosing regimens .
Clinical Trial Investigations
Cerdulatinib has undergone Phase 2a clinical trials, where its safety profile and antitumor activity have been evaluated, particularly in patients with relapsed/refractory follicular lymphoma .
Toxicity Management Research
Research efforts have also focused on managing toxicities associated with Cerdulatinib, such as amylase/lipase elevations, to allow sustained dosing and improve patient outcomes .
Dual Inhibition Studies
The compound’s ability to act as a dual inhibitor of SYK/JAK family members makes it a subject of interest for studies looking to understand the benefits and challenges of dual inhibition therapy .
Mechanism of Action
- SYK and JAK play crucial roles in both tumor-intrinsic and microenvironment-derived survival signals, particularly in B-cell malignancies .
- Cerdulatinib suppresses survival signals originating from two main sources:
- The dual inhibition strategy allows control over a broader range of disease etiologies and reduces the likelihood of bypass mechanisms .
- Diminished expression of B-cell activation markers (CD69, CD86) and enhanced expression of CXCR4 have been observed, consistent with BCR and IL-4 suppression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
Cerdulatinib hydrochloride has shown promise in the treatment of B-cell malignancies and autoimmune diseases . Current research is focused on its use in the treatment of relapsed/refractory B-cell malignancies . The review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .
properties
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGYKOHUAYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1369761-01-2 |
Source
|
Record name | Cerdulatinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERDULATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.